molecular formula C11H17NO4 B8422330 4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone

4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone

Cat. No. B8422330
M. Wt: 227.26 g/mol
InChI Key: DJERLJLNWWLHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3',3'-Dimethylacryloxymethyl)-4-ethyl-2-oxazolidinone

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(4-ethyl-2-oxo-1,3-oxazolidin-4-yl)methyl 3-methylbut-2-enoate

InChI

InChI=1S/C11H17NO4/c1-4-11(7-16-10(14)12-11)6-15-9(13)5-8(2)3/h5H,4,6-7H2,1-3H3,(H,12,14)

InChI Key

DJERLJLNWWLHNT-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)COC(=O)C=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.1 grams (0.021 mole) 4-ethyl-4-hydroxymethyl-2-oxazolidinone, prepared identically to that discussed in example 1, 2.6 grams (0.022 mole) 3,3-dimethylacryloyl chloride, and 25 milliliters chloroform were mixed in a one-necked round-bottom flask. The procedure employed was identical to that discussed in example 4. 4.10 grams (90% of the yield theoretically expected) of pure product was obtained as a yellow oil. The product exhibited the following spectral data: 1H NMR (CDCl3) δ0.98(t, 3H J=1.2 Hz), 1.65-1.71(m, 2H), 1.92(s, 3H), 2.17(s, 3H), 4.04-4.23(m. 4H), 5.71(s, 1H), 6.43(s, 1H); 13C NMR (CDCl3) δ7.6, 20.6, 27.7, 28.7, 60.3, 66.1, 71.3, 115.2, 159.0, 159.5, 166.2; IR (NaCl) 3215, 3020, 2970, 1785 cm−1; MS m/z 227. This monomer can be chlorinated or brominated by the same procedure as in example 1.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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